molecular formula C36H42N4O6 B3125490 Hematoporphyrin IX dimethyl ester CAS No. 32562-61-1

Hematoporphyrin IX dimethyl ester

Cat. No.: B3125490
CAS No.: 32562-61-1
M. Wt: 626.7 g/mol
InChI Key: LOXJDOVVTYSVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hematoporphyrin IX dimethyl ester is a derivative of hematoporphyrin, which is formed by the acid hydrolysis of hemoglobin . It is used in research to study biological processes, depression, chelation, and more . Its molecular formula is C36H42N4O6 and it has a molecular weight of 626.75 .


Synthesis Analysis

Starting from hematoporphyrin-IX dimethyl ester, a series of isomerically pure so-called benzoporphyrin derivatives (BPDs) have been synthesized . The synthesis involves a multi-step reaction with 4 steps .


Molecular Structure Analysis

The molecular structure of this compound is given by the formula C36H42N4O6 . It is a derivative of protoporphyrin IX, where the two vinyl groups have been hydrated (converted to alcohols) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a multi-step reaction with 4 steps .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 626.75 . It is a derivative of hematoporphyrin and is used for research .

Scientific Research Applications

Photosensitizing Activity in Cancer Research

Hematoporphyrin IX dimethyl ester (HPDME) has been explored for its potential in cancer research, particularly in the field of photodynamic therapy (PDT). Research by Pandey and Dougherty (1989) synthesized porphyrin dimers with ester linkages, using HPDME as a starting material, to investigate the structure and activity of these compounds in PDT. Their findings indicated that these synthesized dimers did not exhibit the same level of activity as Photofrin-II, a known photosensitizer, in treating tumors in mice (Pandey & Dougherty, 1989).

Synthesis and Characterization for Therapeutic Applications

Shiau et al. (1990) explored the synthesis and characterization of monoacetylmono(1-hydroxyethyl)-deuteroporphyrin isomers from HPDME. This research contributes to the broader understanding of porphyrin structures and their potential therapeutic applications (Shiau et al., 1990).

Mechanism of Action

The putative action mechanism in photodynamic therapy (PDT) involves serum transport of Hematoporphyrin IX dimethyl ester to tumor tissue, localization and retention of the active constituent, generation of singlet molecular oxygen (Δ) by the action of visible light and the attack of Δ on the cellular targets .

Safety and Hazards

For safety and hazards information, please refer to the Safety Data Sheets (SDS) of Hematoporphyrin IX dimethyl ester .

Future Directions

Hematoporphyrin IX dimethyl ester, also known as porfimer sodium or Photofrin, is a second-generation photosensitizer used in photodynamic therapy (PDT) for the treatment of various cancers. Future research directions include further exploration of its use in medicine, particularly in photodynamic therapy of tumors .

Properties

IUPAC Name

methyl 3-[8,13-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,21-22,39-42H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXJDOVVTYSVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Hematoporphyrin IX dimethyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Hematoporphyrin IX dimethyl ester
Reactant of Route 3
Reactant of Route 3
Hematoporphyrin IX dimethyl ester
Reactant of Route 4
Hematoporphyrin IX dimethyl ester
Reactant of Route 5
Hematoporphyrin IX dimethyl ester
Reactant of Route 6
Hematoporphyrin IX dimethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.